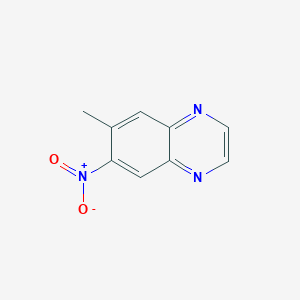
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a pyridine ring attached to an isoquinoline core, with additional methyl groups enhancing its chemical properties.
准备方法
The synthesis of 4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to yield the desired compound. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
化学反应分析
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
4,4-Dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine can be compared with other isoquinoline derivatives, such as:
4,4-Dimethyl-2,2’-bipyridyl: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate: Another heterocyclic compound with a pyridine ring, used in different chemical and biological studies.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity.
属性
分子式 |
C17H21N3 |
|---|---|
分子量 |
267.37 g/mol |
IUPAC 名称 |
4,4-dimethyl-2-(pyridin-3-ylmethyl)-1,3-dihydroisoquinolin-7-amine |
InChI |
InChI=1S/C17H21N3/c1-17(2)12-20(10-13-4-3-7-19-9-13)11-14-8-15(18)5-6-16(14)17/h3-9H,10-12,18H2,1-2H3 |
InChI 键 |
WVLBLPHZTHHGST-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CC2=C1C=CC(=C2)N)CC3=CN=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


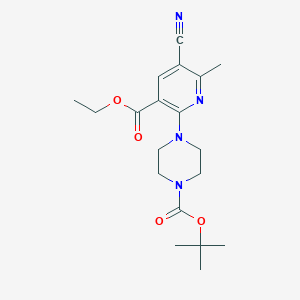
![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)

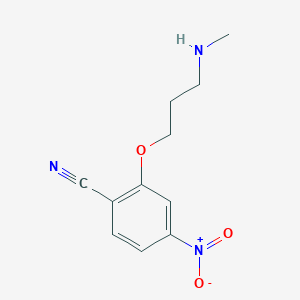
![tert-butyl N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13867068.png)
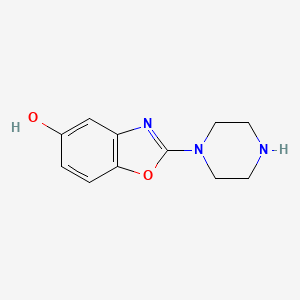
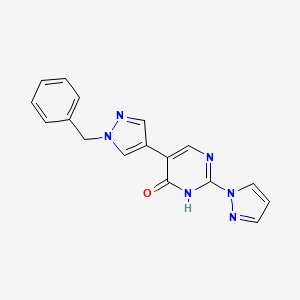
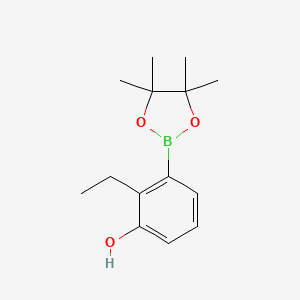
![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
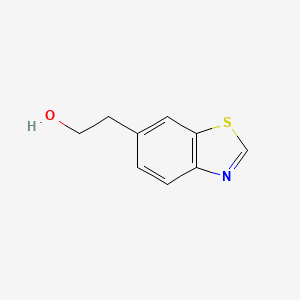
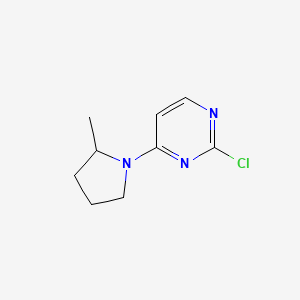
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)
![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)
